(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone
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Overview
Description
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H13ClFNO3 and a molecular weight of 273.69 g/mol . This compound is characterized by the presence of a chloro, fluoro, and methoxy group attached to a phenyl ring, along with a morpholino group attached to a methanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone typically involves the reaction of 2-chloro-4-fluoro-3-methoxybenzoyl chloride with morpholine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the methanone group can be reduced to alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Scientific Research Applications
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-fluoro-3-methoxyphenyl)benzamide: Similar structure but with a benzamide group instead of a morpholino group.
(2-Chloro-4-fluoro-3-methoxyphenyl)acetic acid: Similar structure but with an acetic acid group instead of a morpholino group.
Uniqueness
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(2-chloro-4-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-11-9(14)3-2-8(10(11)13)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSYRXXOFDAGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)N2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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